N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide is a chemical compound categorized under benzamide derivatives, which are known for their diverse biological activities. This compound features a benzodiazole moiety, which is significant in medicinal chemistry due to its potential pharmacological properties. The compound's structure includes a benzamide group that enhances its interactions with biological targets, making it a subject of interest in drug development.
This compound can be synthesized from readily available starting materials through various chemical reactions. It falls under the classification of organic compounds, specifically within the categories of amides and heterocycles due to the presence of the benzodiazole ring. The molecular formula of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide is , and its molecular weight is approximately .
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide typically involves multiple steps:
These steps require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide can be represented by its canonical SMILES notation: CC1=CC=CC=C1C(=O)NCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4
.
Key structural features include:
The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques to understand its spatial arrangement and potential binding interactions with biological targets.
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound’s structure to enhance its pharmacological properties.
The mechanism of action for N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide primarily involves its interaction with specific biological targets such as enzymes or receptors. The benzodiazole moiety is known to exhibit affinity for various biological receptors, potentially modulating their activity.
Research indicates that compounds containing benzodiazole rings may act as inhibitors or modulators for certain kinases or other protein targets involved in signaling pathways. Detailed studies involving molecular docking simulations and binding affinity assays would provide insights into the precise mechanisms by which this compound exerts its biological effects.
The physical properties of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are commonly employed to characterize this compound's purity and structural integrity.
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide has several potential applications in scientific research:
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide employs sequential functionalization strategies to construct its benzodiazole core and amide linkage. A representative three-step approach begins with the preparation of 2-(1H-benzodiazol-2-yl)ethylamine through acid-catalyzed condensation of ortho-phenylenediamine with β-alanine derivatives. This intermediate undergoes N-alkylation via reaction with 2-methylbenzoyl chloride in dichloromethane, facilitated by triethylamine as an HCl scavenger. The reaction proceeds as follows:$$\ce{C7H7N2CH2CH2NH2 + C8H7OCl ->[Et3N] N-[2-(1H-benzodiazol-2-yl)ethyl]-2-methylbenzamide + HCl}$$Critical cyclization occurs under reflux conditions (110–120°C) in polar aprotic solvents, driving benzodiazole ring closure with water elimination. Post-synthetic purification employs silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol, yielding crystalline product with >95% purity [3] [7] [10].
Table 1: Multi-Step Synthesis Performance Metrics
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Amine Intermediate | β-Ala/o-PDA, HCl, reflux, 4h | 78 | 90 |
N-Alkylation | 2-Me-benzoyl chloride, Et3N, DCM, 25°C, 2h | 85 | 92 |
Cyclization/Purification | Toluene, 110°C, 3h; EtOH recrystallization | 91 | 95+ |
Alternative routes feature in situ protection-deprotection sequences for amino groups to suppress side reactions during cyclization, improving overall yield to 88% [10].
Catalytic efficiency governs benzodiazole ring assembly, a pivotal step in synthesizing the target compound. Methanesulfonic acid (2.5 equiv.) enables cyclocondensation at 100°C in toluene, achieving 89% yield by accelerating imine formation and dehydration. For electron-deficient precursors, camphorsulfonic acid (CSA) demonstrates superior regioselectivity due to its bulky counterion minimizing steric clashes. Transition-metal catalysis—notably Cu(I)/phenanthroline complexes (0.5 mol%)—enhances sustainability, operating at 60°C in ethanol with 82% yield and reduced reaction times (1.5h) [10].
Recent innovations include bismuth triflate catalysis (5 mol%), enabling ring closure at ambient temperatures in acetonitrile via Lewis acid activation. This method achieves 85% yield with negligible epimerization, critical for chiral derivatives [7] [10].
Table 2: Catalytic Systems for Benzodiazole Formation
Catalyst | Loading | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Methanesulfonic acid | 2.5 equiv. | Toluene | 100 | 4 | 89 |
Camphorsulfonic acid (CSA) | 1.0 equiv. | DCM | 40 | 6 | 84 |
Cu(I)/Phenanthroline | 0.5 mol% | Ethanol | 60 | 1.5 | 82 |
Bismuth triflate | 5 mol% | Acetonitrile | 25 | 8 | 85 |
Solvent polarity and temperature profoundly impact reaction kinetics and purity. Benzodiazole cyclization exhibits a 35% yield increase in dimethyl sulfoxide versus tetrahydrofuran (91% vs. 56%) due to enhanced proton transfer in polar aprotic media. Mixed-solvent systems like ethanol/water (4:1) suppress oligomerization during amide coupling, elevating yields to 94%. Temperature studies reveal an optimal range of 60–80°C for amidation; excursions beyond 100°C promote decarboxylation, reducing yields by ≥20% [3] [6] [10].
Crystallization optimization identifies ethyl acetate/hexane (3:7) as ideal for removing hydrophobic impurities, yielding needle-like crystals with 99.5% HPLC purity. Conversely, methanol crystallization induces solvate formation, complicating isolation [6].
Table 3: Solvent-Dependent Reaction Performance
Reaction Step | Optimal Solvent | Suboptimal Solvent | Yield Δ (%) | Notes |
---|---|---|---|---|
Cyclization | Dimethyl sulfoxide | Tetrahydrofuran | +35 | Polar aprotic accelerates dehydration |
Amide Coupling | Ethanol/water (4:1) | Dichloromethane | +22 | Aqueous mix suppresses hydrolysis |
Final Crystallization | Ethyl acetate/hexane | Methanol | +8 (purity) | Avoids solvate formation |
Amide bond formation between 2-methylbenzoic acid and 2-(1H-benzimidazol-2-yl)ethylamine dictates product purity and scalability. Carbodiimide-based agents like dicyclohexylcarbodiimide (DCC) afford 88% yield but require rigorous byproduct removal due to insoluble dicyclohexylurea. N,N'-Carbonyldiimidazole (CDI) demonstrates superior handling, generating soluble imidazole urea and achieving 92% yield at 50°C in acetonitrile. Prolonged exposure (>4h), however, risks carbamate formation from ethanol solvents [7] [10].
Phosphonium reagents (e.g., PyBOP) enable rapid couplings (0.5h) in N,N-dimethylformamide with 90% yield but incur higher costs. Uranium salts like HATU achieve near-quantitative yields (96%) for sterically hindered analogs but complicate regulatory approval due to genotoxicity concerns [7].
Table 4: Coupling Agent Efficiency Assessment
Coupling Agent | Byproduct | Reaction Time (h) | Yield (%) | Purity (HPLC%) | Drawbacks |
---|---|---|---|---|---|
Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea | 3.0 | 88 | 95 | Insoluble byproduct |
N,N'-Carbonyldiimidazole (CDI) | Imidazole | 2.5 | 92 | 98 | Ethanol incompatibility |
HATU | Trialkylamine complexes | 0.5 | 96 | 99 | Cost, genotoxicity risk |
PyBOP | Phosphonate derivatives | 0.5 | 90 | 97 | High molecular weight cost |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7